molecular formula C14H19BrN2OS B5262225 (4-ALLYLPIPERAZINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE

(4-ALLYLPIPERAZINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE

Cat. No.: B5262225
M. Wt: 343.28 g/mol
InChI Key: HIEUXEGYRBYQEI-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone is a complex organic compound that features a combination of piperazine, bromine, ethyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the brominated thiophene reacts with allylpiperazine.

    Final Coupling: The final step involves coupling the piperazine-thiophene intermediate with a suitable methanone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the methanone group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Allylpiperazino)(4-chloro-5-ethyl-2-thienyl)methanone
  • (4-Allylpiperazino)(4-bromo-5-methyl-2-thienyl)methanone
  • (4-Allylpiperazino)(4-bromo-5-ethyl-2-furanyl)methanone

Uniqueness

(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone is unique due to the presence of both the piperazine and thiophene moieties, which confer distinct chemical and biological properties. Its bromine substitution also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2OS/c1-3-5-16-6-8-17(9-7-16)14(18)13-10-11(15)12(4-2)19-13/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUXEGYRBYQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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